Cas no 1206993-94-3 (2,5-dimethyl-N-(4-phenyloxan-4-yl)methylfuran-3-carboxamide)

2,5-dimethyl-N-(4-phenyloxan-4-yl)methylfuran-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2,5-dimethyl-N-(4-phenyloxan-4-yl)methylfuran-3-carboxamide
- F5831-9272
- Z384467430
- 2,5-dimethyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide
- AKOS024520752
- 1206993-94-3
- VU0522402-1
- 2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide
-
- インチ: 1S/C19H23NO3/c1-14-12-17(15(2)23-14)18(21)20-13-19(8-10-22-11-9-19)16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21)
- InChIKey: WHZJAIQAONODKC-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C2C=CC=CC=2)(CNC(C2C=C(C)OC=2C)=O)CC1
計算された属性
- せいみつぶんしりょう: 313.16779360g/mol
- どういたいしつりょう: 313.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 51.5Ų
2,5-dimethyl-N-(4-phenyloxan-4-yl)methylfuran-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-9272-3mg |
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide |
1206993-94-3 | 90%+ | 3mg |
$94.5 | 2023-11-21 | |
Life Chemicals | F5831-9272-30mg |
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide |
1206993-94-3 | 90%+ | 30mg |
$178.5 | 2023-11-21 | |
Life Chemicals | F5831-9272-5mg |
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide |
1206993-94-3 | 90%+ | 5mg |
$103.5 | 2023-11-21 | |
Life Chemicals | F5831-9272-15mg |
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide |
1206993-94-3 | 90%+ | 15mg |
$133.5 | 2023-11-21 | |
Life Chemicals | F5831-9272-20mg |
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide |
1206993-94-3 | 90%+ | 20mg |
$148.5 | 2023-11-21 | |
Life Chemicals | F5831-9272-2μmol |
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide |
1206993-94-3 | 90%+ | 2μmol |
$85.5 | 2023-11-21 | |
Life Chemicals | F5831-9272-4mg |
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide |
1206993-94-3 | 90%+ | 4mg |
$99.0 | 2023-11-21 | |
Life Chemicals | F5831-9272-20μmol |
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide |
1206993-94-3 | 90%+ | 20μmol |
$118.5 | 2023-11-21 | |
Life Chemicals | F5831-9272-1mg |
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide |
1206993-94-3 | 90%+ | 1mg |
$81.0 | 2023-11-21 | |
Life Chemicals | F5831-9272-10mg |
2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-3-carboxamide |
1206993-94-3 | 90%+ | 10mg |
$118.5 | 2023-11-21 |
2,5-dimethyl-N-(4-phenyloxan-4-yl)methylfuran-3-carboxamide 関連文献
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2,5-dimethyl-N-(4-phenyloxan-4-yl)methylfuran-3-carboxamideに関する追加情報
2,5-Dimethyl-N-(4-phenyloxan-4-yl)methylfuran-3-carboxamide: A Comprehensive Overview
CAS No. 1206993-94-3 corresponds to the compound 2,5-dimethyl-N-(4-phenyloxan-4-yl)methylfuran-3-carboxamide, a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique properties and versatile functional groups, which make it a valuable candidate for research and development in the fields of organic synthesis, materials science, and drug discovery.
The molecular structure of 2,5-dimethyl-N-(4-phenyloxan-4-yl)methylfuran-3-carboxamide is characterized by a furan ring substituted with methyl groups at positions 2 and 5, an oxane ring (tetrahydropyran) bearing a phenyl group at position 4, and a carboxamide group attached to the furan ring at position 3. This combination of functional groups provides the molecule with a high degree of structural complexity and functional diversity, enabling it to participate in a wide range of chemical reactions and interactions.
Recent studies have highlighted the potential of this compound as a building block in organic synthesis. Its furan moiety is known to undergo various cycloaddition reactions, such as Diels-Alder reactions, making it a valuable component in the construction of complex molecular architectures. Additionally, the oxane ring can serve as a protecting group for hydroxyl functionalities during synthetic procedures, enhancing its utility in multi-step synthesis protocols.
In the realm of materials science, 2,5-dimethyl-N-(4-phenyloxan-4-yl)methylfuran-3-carboxamide has shown promise as a precursor for the development of advanced polymers and materials with tailored properties. The presence of both aromatic (phenyl) and heterocyclic (furan) components in its structure allows for the creation of materials with enhanced thermal stability, mechanical strength, and electronic properties. Researchers have explored its use in the synthesis of polyamides and other high-performance polymers, leveraging its amide functionality to form robust intermolecular hydrogen bonds.
The pharmacological potential of this compound has also been investigated in recent studies. Its structure suggests possible interactions with various biological targets, including enzymes and receptors, making it a candidate for drug discovery efforts. Preclinical studies have examined its activity against certain enzymes involved in metabolic pathways, demonstrating its potential as a lead compound for therapeutic agents.
In terms of synthetic methodology, several approaches have been reported for the preparation of CAS No. 1206993-94-3. These methods typically involve multi-step sequences that include nucleophilic substitutions, condensation reactions, and cyclizations. For instance, one common strategy involves the reaction of an appropriate furan derivative with an activated ester or acid chloride to introduce the carboxamide group. Subsequent steps may include alkylation or coupling reactions to install the oxane ring and phenyl substituent.
The latest advancements in green chemistry have also influenced the synthesis of this compound. Researchers have explored the use of catalytic systems and environmentally friendly solvents to optimize reaction conditions and minimize waste generation. These efforts align with global trends toward sustainable chemical practices and highlight the compound's role in promoting eco-friendly synthetic strategies.
In conclusion, 2,5-dimethyl-N-(4-phenyloxan-4-yl)methylfuran-3-carboxamide (CAS No. 1206993-94-3) is a multifaceted organic molecule with significant potential across diverse scientific disciplines. Its unique structure enables it to serve as a versatile building block in organic synthesis, contribute to the development of advanced materials, and emerge as a promising candidate in pharmacological research. As ongoing studies continue to uncover new applications and optimize synthetic routes for this compound, its importance in both academic and industrial settings is expected to grow further.
1206993-94-3 (2,5-dimethyl-N-(4-phenyloxan-4-yl)methylfuran-3-carboxamide) 関連製品
- 1568081-03-7((1R)-2-azido-1-(2,4-dichlorophenyl)ethan-1-ol)
- 2034315-34-7(3-fluoro-4-methoxy-N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}benzamide)
- 1101227-14-8(1-(2-methylbenzoyl)piperidine-2-carboxylic acid)
- 2034439-06-8(4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}benzonitrile)
- 1702200-88-1(5,7-dimethyl-2-(3-methylbutyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 2228410-34-0(1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine)
- 1223198-91-1(N-(1,1-dioxo-1lambda6-thiolan-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide)
- 1706083-15-9(N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide)
- 1375215-33-0(2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide)
- 2228386-03-4(2-(2-methoxy-6-methylpyridin-4-yl)-3-methylbutanoic acid)




